Zegerid

Description

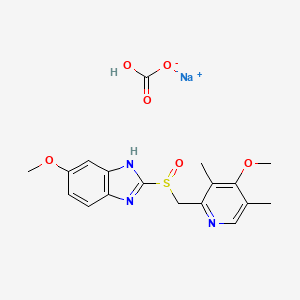

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

774595-73-2 |

|---|---|

Molecular Formula |

C18H20N3NaO6S |

Molecular Weight |

429.4 g/mol |

IUPAC Name |

sodium;hydrogen carbonate;6-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole |

InChI |

InChI=1S/C17H19N3O3S.CH2O3.Na/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;2-1(3)4;/h5-8H,9H2,1-4H3,(H,19,20);(H2,2,3,4);/q;;+1/p-1 |

InChI Key |

UUYQXLQNUVEFGD-UHFFFAOYSA-M |

SMILES |

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC.C(=O)(O)[O-].[Na+] |

Canonical SMILES |

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC.C(=O)(O)[O-].[Na+] |

Synonyms |

Acitrel omeprazole, sodium bicarbonate drug combination Rapinex SAN 05 Zegerid |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Zegerid on Gastric Parietal Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Zegerid, a combination of the proton pump inhibitor (PPI) omeprazole and the antacid sodium bicarbonate, exerts its primary effect on gastric parietal cells to achieve profound and sustained inhibition of gastric acid secretion. Omeprazole, a substituted benzimidazole, irreversibly inhibits the H+/K+ ATPase, the terminal enzyme in the acid secretion pathway. The inclusion of sodium bicarbonate serves a dual purpose: it protects the acid-labile omeprazole from degradation in the gastric lumen and promotes its rapid absorption. This guide provides a comprehensive technical overview of the molecular mechanisms, physiological effects, and experimental validation of this compound's action on gastric parietal cells, intended for an audience of researchers and drug development professionals.

Core Mechanism of Action of Omeprazole on Gastric Parietal Cells

The fundamental action of this compound is driven by its active component, omeprazole, which specifically targets the gastric H+/K+ ATPase (proton pump) located in the secretory canaliculi of parietal cells.[1][2][3][4][5] This enzyme is the final step in the pathway of gastric acid secretion, responsible for exchanging potassium ions (K+) from the gastric lumen for hydrogen ions (H+) from the parietal cell cytoplasm.[3][4][6]

Accumulation and Activation in the Acidic Compartment

Omeprazole is a weak base that, after absorption into the systemic circulation, readily diffuses across the basolateral membrane of the parietal cell into the cytoplasm, where the pH is neutral.[1] In its uncharged form, it then permeates the membrane of the secretory canaliculus. The highly acidic environment within the canaliculus (pH < 2) leads to the protonation of omeprazole, converting it into its active form, a tetracyclic sulfenamide.[1][7] This cationic form is membrane-impermeant and thus becomes trapped and concentrated within the acidic space, in close proximity to its target, the H+/K+ ATPase.[1][7]

Irreversible Inhibition of the H+/K+ ATPase

The activated sulfenamide form of omeprazole is highly reactive and forms a covalent disulfide bond with cysteine residues on the alpha-subunit of the H+/K+ ATPase.[8][9] This irreversible binding inactivates the enzyme, preventing it from pumping H+ ions into the gastric lumen.[2][8] The inhibition is non-competitive and affects both basal and stimulated acid secretion, regardless of the stimulus (e.g., histamine, gastrin, acetylcholine).[1][2] The prolonged duration of action of omeprazole, lasting well beyond its plasma half-life, is a direct consequence of this irreversible inhibition.[1] Restoration of acid secretion requires the synthesis of new H+/K+ ATPase molecules.[10]

The Critical Role of Sodium Bicarbonate

The formulation of this compound with sodium bicarbonate is a key innovation that enhances the efficacy and onset of action of omeprazole.

Protection from Acid Degradation

Omeprazole is highly unstable in acidic environments and would be rapidly degraded in the stomach before it could be absorbed.[4] The sodium bicarbonate in this compound transiently neutralizes gastric acid, creating a more alkaline environment that protects the omeprazole from degradation and allows it to pass into the duodenum for absorption.[4][11][12][13]

Facilitation of Rapid Absorption

By increasing the gastric pH, sodium bicarbonate also accelerates gastric emptying and the delivery of omeprazole to the small intestine, where it is absorbed.[11] This leads to a more rapid attainment of peak plasma concentrations of omeprazole compared to enteric-coated formulations.[14][15]

Quantitative Data on the Effects of Omeprazole

The following tables summarize key quantitative data from various studies on the efficacy of omeprazole.

Table 1: In Vitro Inhibition of H+/K+ ATPase and Acid Secretion by Omeprazole

| Parameter | Experimental System | Agonist | IC50 Value | Reference |

| H+/K+ ATPase Activity | Isolated human gastric membrane vesicles | - | 4 µM | [6] |

| H+/K+ ATPase Activity | Pumping gastric membrane vesicles | - | 2.4 µM | [16] |

| Acid Production (Aminopyrine Accumulation) | Isolated human gastric glands | Histamine, db-cAMP, Potassium | ~50 nM | [6] |

Table 2: In Vivo Dose-Response of Omeprazole on Gastric Acid Secretion in Humans

| Omeprazole Dose | Condition | Parameter Measured | % Inhibition | Reference |

| 30 mg (single dose) | Peptone-stimulated | Acid Output | 42% | [17] |

| 60 mg (single dose) | Peptone-stimulated | Acid Output | 80% | [17] |

| 90 mg (single dose) | Peptone-stimulated | Acid Output | 92% | [17] |

| 30 mg (single dose) | Basal | Acid Output | 66% | [3][11] |

| 30 mg (single dose) | Pentagastrin-stimulated | Acid Output | 71.2% | [3][11] |

| 60 mg (single dose) | Basal | Acid Output | 91.7% | [3][11] |

| 60 mg (single dose) | Pentagastrin-stimulated | Acid Output | 95.3% | [3][11] |

| 20 mg (once daily) | 24-hour intragastric acidity | Acidity Reduction | 97% | [2] |

Table 3: Effect of this compound on Intragastric pH

| Formulation | Parameter | Time to Onset | Result | Reference |

| This compound (capsules and suspension) | Time to maximum plasma concentration (Tmax) | - | Faster than delayed-release omeprazole (0.38-0.50 vs 1.38 hours) | [14] |

| This compound | Sustained total relief of heartburn | Within 30 minutes | Greater proportion of patients compared to delayed-release omeprazole | [14] |

Experimental Protocols

Isolation of Gastric Parietal Cells

A common method for isolating parietal cells for in vitro studies involves enzymatic digestion of the gastric mucosa.[10][18][19]

-

Tissue Preparation: The gastric mucosa from a rabbit or guinea pig is carefully dissected and minced.

-

Enzymatic Digestion: The minced tissue is incubated in a solution containing collagenase and pronase to dissociate the cells.

-

Cell Separation: The resulting cell suspension is then subjected to density gradient centrifugation (e.g., using a Percoll gradient) to separate the parietal cells from other cell types based on their size and density.

-

Cell Identification: The purity of the isolated parietal cells is confirmed by microscopy, looking for their characteristic large size and eosinophilic staining, and by functional assays such as the uptake of neutral red.[18]

Measurement of H+/K+ ATPase Activity in Isolated Gastric Vesicles

The activity of the proton pump can be measured in isolated membrane vesicles enriched in H+/K+ ATPase.[20][21][22]

-

Vesicle Preparation: Hog or rabbit gastric mucosa is homogenized, and microsomal fractions are prepared by differential centrifugation. These fractions are further purified by density gradient centrifugation to obtain vesicles rich in H+/K+ ATPase.

-

Assay Principle: The ATPase activity is determined by measuring the rate of ATP hydrolysis. This is typically done by quantifying the release of inorganic phosphate (Pi) from ATP using a colorimetric assay.

-

Reaction Conditions: The reaction is initiated by adding ATP to a suspension of the vesicles in a buffer containing Mg2+ and K+. The reaction is stopped after a defined time, and the amount of Pi produced is measured.

-

Inhibition Studies: To determine the IC50 of an inhibitor like omeprazole, the assay is performed in the presence of varying concentrations of the inhibitor.

Aminopyrine Accumulation Assay for Acid Secretion

The aminopyrine accumulation assay is a widely used indirect method to measure acid production in isolated gastric glands or parietal cells.[1][13][23]

-

Principle: [14C]-labeled aminopyrine, a weak base, freely diffuses across cell membranes in its uncharged form. In acidic compartments, it becomes protonated and trapped. The amount of accumulated radioactivity is therefore proportional to the volume and acidity of these compartments.

-

Procedure: Isolated gastric glands or parietal cells are incubated with [14C]-aminopyrine and a secretagogue (e.g., histamine) to stimulate acid secretion.

-

Measurement: After incubation, the cells are separated from the medium by centrifugation through a layer of silicone oil. The radioactivity in the cell pellet is then measured using a scintillation counter.

-

Data Analysis: The results are expressed as the ratio of the concentration of aminopyrine inside the cells to that in the medium.

Signaling Pathways and Experimental Workflows

References

- 1. Gastric acid secretion from parietal cells is mediated by a Ca2+ efflux channel in the tubulovesicle - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of omeprazole on gastric acid secretion and plasma gastrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] Effects of single and repeated doses of omeprazole on gastric acid and pepsin secretion in man. | Semantic Scholar [semanticscholar.org]

- 4. ClinPGx [clinpgx.org]

- 5. researchgate.net [researchgate.net]

- 6. Inhibitory action of omeprazole on acid formation in gastric glands and on H+,K+-ATPase isolated from human gastric mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. sites.lsa.umich.edu [sites.lsa.umich.edu]

- 9. Isolation of parietal cells from glutaraldehyde-fixed rabbit stomach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of single and repeated doses of omeprazole on gastric acid and pepsin secretion in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Gastrin potentiates histamine-stimulated aminopyrine accumulation in isolated rat parietal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Challenges of Correlating pH Change with Relief of Clinical Symptoms in Gastro Esophageal Reflux Disease: A Phase III, Randomized Study of this compound versus Losec - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Function and structure of parietal cells after H+-K+-ATPase blockade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pantoprazole: a novel H+/K(+)-ATPase inhibitor with an improved pH stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Dose-response study of omeprazole on meal-stimulated gastric acid secretion and gastrin release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Isolation of parietal cells from guinea-pig gastric mucosa and the immunological characterization of their antigenic structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Isolation of parietal cells from guinea-pig gastric mucosa and the immunological characterization of their antigenic structure - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Isolation of H+,K+-ATPase-enriched Membrane Fraction from Pig Stomachs | Springer Nature Experiments [experiments.springernature.com]

- 20. Isolation of H(+),K(+)-ATPase-enriched Membrane Fraction from Pig Stomachs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Preparation of gastric H+,K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. [14C]-aminopyrine accumulation by isolated human parietal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Gastrin action on aminopyrine accumulation in isolated pig parietal cells requires cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synergy of Speed and Stability: A Technical Guide to Immediate-Release Omeprazole and Sodium Bicarbonate Formulations

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the interaction between omeprazole and sodium bicarbonate in immediate-release (IR) oral formulations. Historically, the acid-labile nature of omeprazole necessitated enteric coatings to protect the active pharmaceutical ingredient (API) from degradation in the acidic milieu of the stomach, leading to a delayed onset of action. The innovative use of sodium bicarbonate as a buffering agent has enabled the development of immediate-release formulations that offer rapid absorption and a faster pharmacodynamic response. This document will dissect the core principles of this formulation strategy, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying mechanisms to serve as a comprehensive resource for professionals in pharmaceutical research and development.

Introduction: Overcoming the Acid-Lability Challenge of Omeprazole

Omeprazole, a proton pump inhibitor (PPI), effectively suppresses gastric acid secretion by irreversibly inhibiting the H+/K+ ATPase enzyme system in gastric parietal cells.[1] However, its therapeutic efficacy is challenged by its inherent instability in acidic environments.[2] At a low pH, omeprazole undergoes rapid degradation to inactive metabolites, necessitating a protective mechanism for oral administration.[2][3] The traditional approach involves enteric-coated, delayed-release (DR) formulations that bypass the stomach and release the drug in the more alkaline environment of the small intestine.[4] While effective, this approach inherently delays the absorption of omeprazole and the onset of its acid-suppressing effects.[5]

Immediate-release formulations combining omeprazole with an alkalizing agent, most notably sodium bicarbonate, have emerged as a solution to this challenge.[5][6] The sodium bicarbonate rapidly neutralizes gastric acid, creating a transiently alkaline microenvironment that protects the uncoated omeprazole from degradation and allows for its rapid dissolution and absorption from the stomach and proximal small intestine.[6][7] This results in a significantly shorter time to reach maximum plasma concentration (Tmax) and a faster onset of pharmacodynamic effect compared to DR formulations.[8][9]

The Role of Sodium Bicarbonate: Mechanism of Protection and Absorption Enhancement

The primary function of sodium bicarbonate in this formulation is to act as a potent and rapid acid-neutralizing agent.[10] Upon ingestion, the sodium bicarbonate reacts with hydrochloric acid (HCl) in the stomach, producing sodium chloride, water, and carbon dioxide. This reaction transiently increases the gastric pH to a level where omeprazole is stable.[7][11]

This immediate elevation in gastric pH serves a dual purpose:

-

Protection from Acid Degradation: By raising the pH of the surrounding medium, sodium bicarbonate prevents the acid-catalyzed degradation of the omeprazole molecule, ensuring that a greater amount of the active drug is available for absorption.[11] Omeprazole is known to be highly unstable at low pH, with its degradation following pseudo first-order kinetics.[12]

-

Facilitation of Rapid Absorption: The neutralized gastric environment allows for the immediate dissolution of the omeprazole powder.[4] This, in turn, leads to rapid absorption of the drug into the systemic circulation, primarily from the duodenum.[6]

The logical workflow of this interaction can be visualized as follows:

Pharmacokinetics: A Comparative Analysis

The co-formulation of omeprazole with sodium bicarbonate significantly alters its pharmacokinetic profile compared to delayed-release formulations. The most notable differences are a shorter Tmax and a higher maximum plasma concentration (Cmax), while the total drug exposure (AUC) remains comparable.

| Pharmacokinetic Parameter | Immediate-Release Omeprazole (40 mg) | Delayed-Release Omeprazole (40 mg) | Reference |

| Tmax (Time to Peak Plasma Concentration) | ~0.5 - 1.0 hours | ~1.5 - 3.5 hours | |

| Cmax (Peak Plasma Concentration) | Higher | Lower | |

| AUC (Area Under the Curve) | Similar | Similar |

Table 1: Comparative Pharmacokinetic Parameters of Immediate-Release vs. Delayed-Release Omeprazole.

Pharmacodynamics: Rapid Onset of Gastric Acid Suppression

The rapid absorption of omeprazole from the immediate-release formulation translates into a faster onset of its pharmacodynamic effect – the suppression of gastric acid secretion. Clinical studies employing 24-hour intragastric pH monitoring have consistently demonstrated that IR omeprazole achieves a significant increase in gastric pH more rapidly than DR formulations.

| Pharmacodynamic Parameter | Immediate-Release Omeprazole (20 mg/1100 mg NaHCO3) | Delayed-Release Lansoprazole (15 mg) | Reference |

| Time to sustained intragastric pH > 4 (Day 1) | Significantly faster | Slower | |

| Percentage of time with intragastric pH > 4 over 24h (Day 7) | 59.7% | 48.8% | [13] |

| Median 24-h intragastric pH (Day 7) | Significantly higher | Lower | [14] |

Table 2: Comparative Pharmacodynamic Parameters of Immediate-Release Omeprazole vs. Delayed-Release Lansoprazole.

The signaling pathway for omeprazole's inhibition of the proton pump at the parietal cell is detailed below. Once absorbed, omeprazole, a weak base, concentrates in the acidic secretory canaliculi of the parietal cells. Here, it is converted to its active form, a sulfenamide, which then forms a covalent disulfide bond with cysteine residues of the H+/K+ ATPase, irreversibly inactivating the pump.

Experimental Protocols: A Methodological Overview

The development and validation of immediate-release omeprazole formulations rely on a series of key in-vitro and in-vivo experiments. The following sections provide a detailed overview of the methodologies for these critical assays.

In-Vitro Dissolution Testing

Objective: To assess the release profile of omeprazole from the immediate-release formulation in a simulated gastric environment.

Apparatus: USP Apparatus 2 (Paddle Apparatus).

Dissolution Medium: 900 mL of 0.1 N HCl.

Procedure:

-

Place one capsule in each dissolution vessel.

-

Maintain the medium temperature at 37 ± 0.5 °C.

-

Rotate the paddle at 50 rpm.

-

Withdraw samples at predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes).

-

Filter the samples promptly through a 0.45 µm filter.

-

Analyze the samples for omeprazole concentration using a validated HPLC method.

Acceptance Criteria: Typically, for an immediate-release formulation, a significant portion of the drug (e.g., >80%) should be dissolved within a short timeframe (e.g., 30 minutes).

In-Vivo Gastric pH Monitoring

Objective: To evaluate the pharmacodynamic effect of the formulation by measuring the change in intragastric pH over time in human subjects.

Methodology:

-

Subject Recruitment: Enroll healthy adult volunteers.

-

Baseline pH Monitoring: Conduct a 24-hour ambulatory intragastric pH recording at baseline (before drug administration).

-

Drug Administration: Administer a single dose of the immediate-release omeprazole formulation.

-

Post-Dose pH Monitoring: Perform continuous 24-hour intragastric pH recording on day 1 and after repeated dosing (e.g., day 7).

-

Data Analysis: Calculate key parameters such as the percentage of time the intragastric pH is above 4, the median intragastric pH, and the time to reach a pH of 4.

Stability-Indicating HPLC Method for Omeprazole and its Degradants

Objective: To develop and validate a high-performance liquid chromatography (HPLC) method to quantify omeprazole and its degradation products in the presence of excipients.

Chromatographic Conditions (Example):

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient mixture of a phosphate buffer and acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a specified wavelength (e.g., 301 nm).

-

Column Temperature: 30 °C.

Forced Degradation Studies: To ensure the method is stability-indicating, the drug product is subjected to stress conditions:

-

Acid Hydrolysis: 0.1 N HCl.

-

Base Hydrolysis: 0.1 N NaOH.

-

Oxidative Degradation: 3% Hydrogen Peroxide.

-

Thermal Degradation: Heating at a specified temperature (e.g., 60 °C).

-

Photolytic Degradation: Exposure to UV light.

The method is validated for specificity, linearity, accuracy, precision, and robustness as per ICH guidelines.

The experimental workflow for formulation development and evaluation can be summarized as follows:

Omeprazole Degradation Kinetics

The stability of omeprazole is highly pH-dependent. The rate of degradation increases significantly as the pH decreases.

| pH | Half-life of Omeprazole | Reference |

| < 5 | Approximately 10 minutes | [3] |

| 6.5 | Approximately 18 hours | [3] |

| 7.0 | Stable for 24 hours | [15] |

| 11.0 | Most stable | [15] |

Table 3: pH-Dependent Degradation of Omeprazole.

These data underscore the critical importance of the rapid and effective neutralization of gastric acid by sodium bicarbonate to preserve the integrity of the omeprazole molecule prior to its absorption.

Conclusion

The immediate-release formulation of omeprazole with sodium bicarbonate represents a significant advancement in the treatment of acid-related disorders. By ingeniously circumventing the acid-lability of omeprazole through rapid gastric acid neutralization, this formulation strategy offers a distinct pharmacokinetic and pharmacodynamic profile characterized by rapid absorption and a swift onset of acid suppression. This technical guide has provided a comprehensive overview of the core principles, quantitative data, and experimental methodologies that underpin this innovative drug delivery system. For researchers and drug development professionals, a thorough understanding of these concepts is paramount for the continued innovation and optimization of oral PPI therapies.

References

- 1. ClinPGx [clinpgx.org]

- 2. Stability Indicating Method Development and Validation for Assay of Omeprazole Sodium for Injection by a Rapid RP-HPLC | Asian Journal of Pharmaceutical Research and Development [ajprd.com]

- 3. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]

- 4. Omeprazole/Sodium bicarbonate (Konvomep, Zegerid): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Bot Verification [rasayanjournal.co.in]

- 8. Development and validation of a stability indicating method for the enantioselective estimation of omeprazole enantiomers in the enteric-coated formulations by high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. A Single Gradient Stability-Indicating Reversed-Phase LC Method for the Estimation of Impurities in Omeprazole and Domperidone Capsules - PMC [pmc.ncbi.nlm.nih.gov]

- 12. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 13. Control of 24-hour intragastric acidity with morning dosing of immediate-release and delayed-release proton pump inhibitors in patients with GERD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

The Dynamics of Acid Suppression: A Technical Guide to Immediate-Release Omeprazole in Preclinical Models

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pharmacodynamics of immediate-release (IR) omeprazole in preclinical models. By presenting quantitative data, detailed experimental protocols, and visual representations of key biological and procedural pathways, this document serves as a comprehensive resource for professionals in the field of gastroenterology and drug development. Immediate-release omeprazole formulations, which incorporate a buffering agent like sodium bicarbonate, are designed to bypass the need for an enteric coating, allowing for faster absorption and a more rapid onset of pharmacodynamic effect compared to their delayed-release counterparts.[1][2]

Core Pharmacodynamic Properties

Omeprazole, a proton pump inhibitor (PPI), exerts its acid-suppressing effects by irreversibly inhibiting the H+/K+ ATPase on the secretory surface of gastric parietal cells.[3][4][5] This enzyme represents the final step in the pathway of gastric acid secretion.[3][5] Unlike delayed-release formulations that require passage into the small intestine for absorption, immediate-release omeprazole is formulated to enable rapid absorption in the proximal gastrointestinal tract, leading to a quicker onset of action.[1]

Onset and Duration of Action

Preclinical studies in canine and rodent models have consistently demonstrated the rapid and potent antisecretory effects of omeprazole. In gastric fistula dogs, a single maximal dose of omeprazole can lead to an inhibition of acid secretion that lasts for 3 to 4 days.[6] In rats, the effect of a maximal inhibitory dose is also long-lasting, with acid secretion returning to control levels after approximately 13 hours.[7] The immediate-release formulation, by virtue of its rapid absorption, is associated with a more rapid onset of gastric acid suppression compared to delayed-release formulations.[1]

Quantitative Analysis of Preclinical Data

The following tables summarize key quantitative pharmacodynamic parameters of omeprazole from various preclinical studies in dog and rat models. These data provide a comparative overview of the dose-response relationship and efficacy across different species and experimental conditions.

Table 1: Dose-Response of Omeprazole on Gastric Acid Secretion in Dogs

| Route of Administration | Stimulant | ED50 (µmol/kg) | Reference |

| Intravenous | Histamine | 0.35 | [7] |

| Intraduodenal | Histamine | 0.26 | [7] |

| Oral (Heidenhain pouch) | Histamine | 1.2 | [7] |

| Oral (Suspension) | Histamine | 0.7 mg/kg/day | |

| Oral (Enteric-coated granules) | Histamine | 0.17 mg/kg/day |

*Note: These values represent the daily dose administered in prolonged treatment studies, not a single-dose ED50.

Table 2: Efficacy of Oral Omeprazole on Intragastric pH in Healthy Dogs

| Omeprazole Formulation & Dose | Mean Percentage Time (MPT) Intragastric pH ≥3 | Mean Percentage Time (MPT) Intragastric pH ≥4 | Mean pH | Reference |

| 10 mg enteric-coated capsule (0.5-1.0 mg/kg twice daily) | 91.2% ± 11.0% | 86.9% ± 13.7% | 5.4 ± 0.8 | [8] |

| Placebo | 19.7% ± 15.5% | 28.3% ± 20.7% | 2.4 ± 1.0 | [8] |

| Reformulated paste (1.5-2.6 mg/kg once daily) | 63% ± 14% | 52% ± 17% | - | [9] |

Table 3: Effect of Omeprazole on Gastric pH in Fasted Wistar Rats

| Treatment Group (n=5) | Median Gastric pH (IQR) | Reference |

| Control | 3.5 (2.7–4.2) | [10] |

| Omeprazole (pre-treated 2h before measurement) | 6.7 (4.7–7.0) | [10] |

| Omeprazole (pre-treated 12h before measurement) | 5.6 (3.5–6.4) | [10] |

| Pentagastrin (pre-treated 20 min before measurement) | 2.2 (1.6–3.1) | [10] |

Detailed Experimental Protocols

The following sections provide an overview of the methodologies employed in key preclinical studies to evaluate the pharmacodynamics of omeprazole.

Gastric Fistula and Heidenhain Pouch Dog Models

These surgical models are instrumental in the direct measurement of gastric acid secretion.

-

Animal Model: Healthy research dogs, such as Beagles or mongrels, are often used.[11][12] The animals are typically fasted for at least 18 hours with ad libitum access to water before the experiment.[11]

-

Surgical Preparation:

-

Drug Administration: Omeprazole can be administered intravenously, intraduodenally (via a catheter), or orally (in suspension or as enteric-coated granules).[7] For immediate-release formulations, the drug is often administered as a suspension with a buffering agent.

-

Stimulation of Acid Secretion: Gastric acid secretion is often stimulated to assess the inhibitory effect of omeprazole. Common stimulants include histamine (e.g., 40 µg/kg/hr infusion) and pentagastrin.[11]

-

Measurement of Acid Secretion: Gastric juice is collected at regular intervals, and the acid output is determined by titration with a standardized base (e.g., NaOH) to a neutral pH.

Intragastric pH Monitoring in Rats

This method allows for the assessment of the overall effect of omeprazole on the gastric environment.

-

Animal Model: Wistar rats are a commonly used strain.[10] Animals are typically fasted for 12 hours prior to the study.[10]

-

Drug Administration: Omeprazole is administered orally or via other routes as required by the study design.[1]

-

Experimental Procedure:

-

Animals are anesthetized.

-

An incision is made in the stomach wall.

-

The pH of the gastric juice is measured directly using a pH meter.[10]

-

-

Variations: In some protocols, a perfused stomach preparation is used where the stomach is continuously perfused with a solution, and the pH of the perfusate is monitored using a pH-stat technique to quantify acid secretion.[13]

Visualizing the Pathways

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in gastric acid secretion and a typical experimental workflow for evaluating immediate-release omeprazole.

References

- 1. Effect of omeprazole on gastric acid secretion in rat: evaluation of dose, duration of effect, and route of administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jneonatalsurg.com [jneonatalsurg.com]

- 3. teachmeanatomy.info [teachmeanatomy.info]

- 4. Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors [jnmjournal.org]

- 5. researchgate.net [researchgate.net]

- 6. Gastric acid antisecretory effect of two different dosage forms of omeprazole during prolonged oral treatment in the gastric fistula dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of gastric acid secretion by omeprazole in the dog and rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A prospective, randomized, masked, placebo-controlled crossover study for the effect of 10 mg omeprazole capsules on gastric pH in healthy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Gastric pH in Rats: Key Determinant for Preclinical Evaluation of pH-dependent Oral Drug Absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. veterinaryevidence.org [veterinaryevidence.org]

- 12. veterinaryevidence.org [veterinaryevidence.org]

- 13. Intragastric titration of acid in the perfused rat stomach preparation following parenteral and intraluminal stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Cellular Pathways Affected by the Omeprazole and Sodium Bicarbonate Combination

For Researchers, Scientists, and Drug Development Professionals

Introduction

The combination of omeprazole, a potent proton pump inhibitor (PPI), and sodium bicarbonate, an alkalinizing agent, represents a strategic formulation designed to optimize the pharmacodynamics of omeprazole for the treatment of acid-related gastrointestinal disorders. Omeprazole itself is a prodrug that requires an acidic environment for conversion to its active form, yet it is acid-labile and prone to degradation in the stomach. The inclusion of sodium bicarbonate serves a dual purpose: it provides immediate neutralization of gastric acid for rapid symptom relief and, more critically, it protects omeprazole from acid degradation, facilitating its rapid absorption and onset of action. This guide provides a detailed examination of the cellular pathways affected by this combination, focusing on its primary target—the gastric parietal cell—and exploring its systemic effects on the tumor microenvironment and intracellular pH regulation.

Core Mechanism of Action at the Gastric Parietal Cell

The principal therapeutic effect of the omeprazole and sodium bicarbonate combination is the profound suppression of gastric acid secretion. This is achieved through a synergistic interaction at the cellular level within the gastric mucosa.

Omeprazole: Irreversible Inhibition of the H+/K+ ATPase

Omeprazole specifically targets the hydrogen-potassium ATPase (H+/K+ ATPase) enzyme system, commonly known as the proton pump, located on the secretory surface of gastric parietal cells. This enzyme represents the final step in the secretion of gastric acid. Upon stimulation by secretagogues such as histamine, gastrin, and acetylcholine, parietal cells undergo a morphological transformation, increasing the surface area of the apical membrane containing the active proton pumps.

Omeprazole, after absorption into the bloodstream, reaches the parietal cells and diffuses into the acidic secretory canaliculi. Here, the acidic environment catalyzes its conversion into the active, cationic sulfenamide form. This active metabolite then forms an irreversible covalent disulfide bond with cysteine residues on the H+/K+ ATPase, inactivating the pump. Because this inhibition is irreversible, acid secretion can only resume after the synthesis of new proton pump molecules, leading to a prolonged duration of action of 48 to 72 hours. Long-term administration has been observed to induce parietal cell hypertrophy and hyperplasia.

Sodium Bicarbonate: Facilitating Rapid Onset and Efficacy

The primary role of sodium bicarbonate in the combination is to act as a buffering agent that protects the acid-sensitive omeprazole from degradation in the gastric lumen. By rapidly neutralizing stomach acid, sodium bicarbonate raises the intragastric pH, allowing the immediate-release omeprazole to pass into the small intestine for rapid absorption. This mechanism bypasses the need for an enteric coating, which typically delays absorption and onset of action.

Furthermore, the rapid neutralization of gastric acid by sodium bicarbonate may itself stimulate proton pump activity, making more pumps available for inhibition by the concurrently absorbed omeprazole. This leads to a significantly faster onset of gastric acid suppression compared to delayed-release PPI formulations.

Quantitative Pharmacodynamic Effects

Clinical studies provide quantitative data on the efficacy of the omeprazole-sodium bicarbonate combination in controlling intragastric pH. While the immediate-release formulation provides a faster onset of action, its overall acid suppression at steady state is comparable to delayed-release formulations.

Table 1: Comparison of Acid Inhibition after 7 Days of Dosing

| Pharmacodynamic Parameter | Immediate-Release Omeprazole 20 mg / Sodium Bicarbonate 1100 mg | Delayed-Release Lansoprazole 15 mg | P-Value |

|---|---|---|---|

| Median 24-h Intragastric pH | Significantly Higher | Lower | < 0.05 |

| % Time Intragastric pH > 4 (24-h period) | Significantly Longer | Shorter | 0.007 |

Data derived from a crossover pharmacodynamic study in healthy adult volunteers.

Interestingly, omeprazole treatment has also been shown to affect duodenal bicarbonate secretion, a key component of mucosal defense.

Table 2: Effect of Omeprazole on Proximal Duodenal Bicarbonate Secretion

| Secretion Condition | Control (μmol/h) | Omeprazole Pretreatment (μmol/h) | P-Value |

|---|---|---|---|

| Basal Secretion | 351 (SEM 39) | 597 (SEM 48) | < 0.02 |

| Vagally Stimulated Secretion | 474 (SEM 66) | 834 (SEM 72) | < 0.02 |

| Acid Stimulated Secretion | 2550 (SEM 456) | 3351 (SEM 678) | > 0.05 |

Data from a study in healthy volunteers, suggesting omeprazole promotes duodenal bicarbonate secretion independent of its acid-inhibitory effect.

Signaling Pathway Visualization

Caption: Gastric parietal cell acid secretion pathway and its inhibition.

Experimental Protocol: Intragastric pH Monitoring

-

Study Design: A randomized, open-label, two-period crossover study is typically employed.

-

Subjects: Healthy, Helicobacter pylori-negative adult volunteers. Subjects are screened to exclude those with gastrointestinal disorders or on medications that could interfere with results.

-

Procedure:

-

Baseline Measurement: A baseline 24-hour intragastric pH recording is performed using a pH monitoring system with a probe placed in the stomach.

-

Treatment Periods: Subjects are randomized to receive either the immediate-release omeprazole/sodium bicarbonate combination or a comparator (e.g., delayed-release PPI) daily for a set period, often 7 days.

-

pH Monitoring: Continuous 24-hour intragastric pH recordings are performed on Day 1 and Day 7 of each treatment period to assess onset of action and steady-state effects.

-

Washout Period: A washout period of at least one week separates the two treatment periods.

-

-

Data Analysis: Key pharmacodynamic parameters are calculated, including the median intragastric pH over 24 hours, the percentage of time the intragastric pH remains above a clinically significant threshold (e.g., pH > 4), and the time to achieve sustained acid inhibition. Statistical models are used to compare the effects of the different formulations.

Systemic Effects on Cellular Pathways: The Tumor Microenvironment

Beyond its effects on gastric acid, the sodium bicarbonate component has been investigated for its potential to modulate cellular pathways in the context of cancer therapy. This research is predicated on the observation that the extracellular microenvironment of solid tumors is characteristically acidic due to altered cancer cell metabolism (the Warburg effect).

Bicarbonate-Mediated Alkalization of the Tumor Microenvironment

The acidic tumor microenvironment (TME) is a critical factor in promoting tumor progression, invasion, metastasis, and resistance to therapies. Sodium bicarbonate, as an alkalinizing agent, can neutralize this extracellular acidity. This pH modulation can, in turn, influence several cancer-related cellular pathways. In vivo studies have shown that administration of sodium bicarbonate can inhibit tumor growth and metastasis.

Downstream Cellular Consequences

Altering the pH of the TME triggers several downstream effects on cancer cells and surrounding stromal and immune cells:

-

Inhibition of Proliferation and Invasion: By raising the extracellular pH, bicarbonate can reduce the activity of pH-dependent proteases involved in extracellular matrix degradation and cell invasion. Studies have demonstrated that alkalization can lead to reduced cancer cell proliferation and decreased migratory potential.

-

Enhanced Chemotherapy Efficacy: The efficacy of certain weakly basic chemotherapeutic drugs (e.g., doxorubicin) is reduced in acidic environments, as the charged form of the drug has poor membrane permeability. By neutralizing the TME, bicarbonate can enhance the cellular uptake and cytotoxic effect of these agents.

-

Immune Modulation: The acidic TME is known to be immunosuppressive. Alkalization has been shown to enhance anti-tumor immune responses, potentially by increasing the infiltration and activity of immune cells such as T-cells and promoting the polarization of macrophages towards a tumor-suppressive (M1) phenotype.

-

ROS Scavenging Pathway: In ovarian cancer models, the combination of sodium bicarbonate with the PARP inhibitor Olaparib was shown to be more effective than either agent alone. RNA sequencing revealed that the combination enriched differentially expressed genes in pathways related to reactive oxygen species (ROS) generation, such as the cGMP/PKG pathway. The treatment reduced excessive ROS accumulation and increased the M1 macrophage population in tumors.

Caption: Sodium bicarbonate's effect on the tumor microenvironment.

Effects on Intracellular pH (pHi)

The effect of extracellular sodium bicarbonate on intracellular pH (pHi) is complex and highly dependent on the experimental conditions, specifically the buffering system of the extracellular medium. This has significant implications for interpreting in vitro data and extrapolating it to in vivo conditions.

The Role of Extracellular Buffering Systems

-

Non-Bicarbonate Buffered Systems (NBBS): In many in vitro experiments using buffers like HEPES, the addition of sodium bicarbonate can lead to a paradoxical decrease in intracellular pH (acidification). This occurs because the bicarbonate ions (HCO₃⁻) react with protons (H⁺) in the medium to form carbonic acid (H₂CO₃), which then rapidly dissociates into water (H₂O) and carbon dioxide (CO₂). The lipid-soluble CO₂ gas diffuses rapidly across the cell membrane, re-forms carbonic acid inside the cell, and releases protons, thus lowering the pHi.

-

Bicarbonate Buffered Systems (BBS): In contrast, in physiological systems that are buffered by a bicarbonate/CO₂ system (akin to blood plasma), the addition of sodium bicarbonate results in an increase in intracellular pH (alkalinization). In this environment, the cell's own pH regulatory mechanisms, which are adapted to a bicarbonate environment, can manage the bicarbonate load, leading to a net influx of base or efflux of acid.

Table 3: Effect of Sodium Bicarbonate Load on Hepatocyte Intracellular pH (pHi)

| Extracellular Buffer System | Qualitative Change in pHi | Statistical Significance |

|---|---|---|

| Non-Bicarbonate Buffered System (NBBS) | Rapid cytoplasmic acidification | P < 0.001 |

| Bicarbonate Buffered System (BBS) | Marked increase in pHi | P < 0.001 |

Data derived from a study on isolated rat hepatocytes subjected to a 45 mM sodium bicarbonate load.

Experimental Workflow Visualization

Caption: Influence of buffering systems on intracellular pH.

Experimental Protocol: Measurement of Intracellular pH

-

Cell Preparation: Experiments are conducted on isolated cells, such as primary rat hepatocytes or cultured cell lines.

-

pH-Sensitive Dye Loading: Cells are loaded with a fluorescent, pH-sensitive dye, such as bis-carboxyethyl-carboxy-fluorescein (BCECF) in its acetoxymethyl ester form (BCECF-AM). The ester form is membrane-permeant; once inside the cell, intracellular esterases cleave the AM group, trapping the fluorescent probe in the cytoplasm.

-

Perfusion and Buffering: The dye-loaded cells are placed in a perfusion chamber on the stage of a fluorescence microscope and perfused with different buffered media (e.g., a bicarbonate-buffered solution gassed with CO₂ or a non-bicarbonate buffered solution with HEPES). The extracellular pH is controlled.

-

Single-Cell Imaging: The fluorescence of individual cells is measured over time. BCECF is a dual-excitation dye; the ratio of its fluorescence intensity at two different excitation wavelengths (e.g., 490 nm and 440 nm) is proportional to the intracellular pH.

-

Experimental Intervention: After a stable baseline pHi is established, a defined concentration of sodium bicarbonate is added to the perfusion medium, and the resulting changes in pHi are recorded in real-time.

-

Calibration: At the end of each experiment, an in situ calibration is performed using ionophores (e.g., nigericin) in high-potassium solutions of known pH to convert the fluorescence ratios into absolute pHi values.

Conclusion

The combination of omeprazole and sodium bicarbonate leverages a sophisticated understanding of cellular physiology to achieve a rapid and effective clinical outcome. At its core, the interaction is a targeted inhibition of the gastric parietal cell proton pump, a pathway made significantly more efficient by the protective, alkalinizing action of sodium bicarbonate. Beyond the stomach, the systemic administration of bicarbonate has profound implications for other cellular pathways, most notably in the normalization of the acidic tumor microenvironment, which can inhibit cancer progression and enhance the efficacy of other therapies. Furthermore, its effect on intracellular pH is a critical consideration, with the extracellular buffering environment dictating a shift towards either intracellular acidosis or alkalosis. For researchers and drug developers, understanding these distinct but interconnected cellular pathways is crucial for optimizing current therapeutic strategies and exploring novel applications for pH-modulating agents in oncology and other fields. Future research should continue to elucidate the precise molecular mechanisms linking extracellular pH changes to intracellular signaling cascades and immune cell function.

In Vitro Effects of Zegerid on H+/K+-ATPase Enzyme Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zegerid, a pharmaceutical formulation containing the proton pump inhibitor (PPI) omeprazole and an antacid, sodium bicarbonate, is designed for rapid and effective management of acid-related gastrointestinal disorders.[1][2] This technical guide provides an in-depth analysis of the in vitro effects of this compound's active component, omeprazole, on the activity of the H+/K+-ATPase enzyme, the gastric proton pump. The inclusion of sodium bicarbonate in the formulation plays a crucial role in protecting the acid-labile omeprazole, allowing for its rapid absorption and subsequent systemic action.[2][3] This document details the molecular mechanism of action, presents quantitative data on enzyme inhibition, outlines experimental protocols for assessing H+/K+-ATPase activity, and provides visualizations of the key pathways and workflows.

Introduction: Mechanism of Action

This compound's therapeutic effect stems from the synergistic action of its two components: omeprazole and sodium bicarbonate.[1] Omeprazole, a substituted benzimidazole, is a prodrug that requires activation in an acidic environment to exert its inhibitory effect on the H+/K+-ATPase.[4][5][6] The sodium bicarbonate component provides immediate neutralization of gastric acid, which serves a dual purpose: it alleviates heartburn symptoms and protects omeprazole from premature degradation in the stomach, thereby facilitating its rapid absorption.[1][2][3]

Once absorbed and delivered to the parietal cells of the gastric mucosa, omeprazole accumulates in the acidic secretory canaliculi.[6] Here, the low pH triggers a molecular rearrangement of omeprazole into its active form, a reactive tetracyclic sulfenamide.[4][5] This activated metabolite then forms a covalent disulfide bond with specific cysteine residues on the luminal surface of the H+/K+-ATPase enzyme.[5][6][7] This irreversible binding inactivates the proton pump, effectively blocking the final step in gastric acid secretion.[5][8][9]

Quantitative Data: In Vitro Inhibition of H+/K+-ATPase

The inhibitory potency of omeprazole on H+/K+-ATPase activity has been quantified in various in vitro studies. The half-maximal inhibitory concentration (IC50) is a key parameter used to express the concentration of an inhibitor required to reduce the enzyme's activity by 50%.

| Inhibitor | Enzyme Source | Assay Conditions | IC50 Value | Reference |

| Omeprazole | Pig gastric microsomes | pH 6.1 activation, 30 min incubation | 1.7 µM | [10] |

| Omeprazole | Pig gastric microsomes | pH 6.1 activation, 30 min incubation | 1.1 µM | [11] |

Note: The in vitro inhibitory activity of omeprazole is highly dependent on the pH of the activation environment. The acidic conditions facilitate the conversion of the prodrug to its active, inhibitory form.

Experimental Protocols

The following protocols provide a detailed methodology for the in vitro assessment of H+/K+-ATPase inhibition by omeprazole.

Preparation of Gastric H+/K+-ATPase Vesicles

A common source for the H+/K+-ATPase enzyme in in vitro assays is purified gastric microsomes from animal models such as hogs or pigs.

-

Tissue Homogenization: Obtain fresh gastric mucosa from the fundic region. Mince the tissue and homogenize it in a buffered sucrose solution.

-

Differential Centrifugation: Subject the homogenate to a series of centrifugation steps to isolate the microsomal fraction containing the H+/K+-ATPase vesicles.

-

Vesicle Characterization: Determine the protein concentration of the vesicle preparation using a standard method like the Bradford assay. The purity and activity of the enzyme should be confirmed.

H+/K+-ATPase Activity Assay

The activity of the H+/K+-ATPase is typically measured by quantifying the rate of ATP hydrolysis, which is directly proportional to the amount of inorganic phosphate (Pi) released.

-

Acid Activation of Omeprazole: To assess the inhibitory effect, omeprazole must first be activated. This is achieved by pre-incubating omeprazole in an acidic buffer (e.g., pH 6.1) for a specified time (e.g., 30 minutes).[10][11]

-

Incubation with Enzyme: Add varying concentrations of the acid-activated omeprazole to the prepared gastric microsomes suspended in an appropriate assay buffer (e.g., Tris-HCl buffer, pH 7.4).[10][12] The reaction mixture should also contain essential cofactors such as MgCl2 and KCl.[12]

-

Initiation of Reaction: Start the enzymatic reaction by adding ATP to the mixture.[12]

-

Termination and Phosphate Quantification: After a defined incubation period at 37°C, stop the reaction by adding a quenching agent like trichloroacetic acid.[12] The amount of inorganic phosphate released is then determined colorimetrically.

-

Data Analysis: Calculate the percentage of H+/K+-ATPase inhibition for each concentration of omeprazole. The IC50 value can then be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

Signaling Pathway: Omeprazole Activation and H+/K+-ATPase Inhibition

Caption: Omeprazole activation pathway in the parietal cell.

Experimental Workflow: In Vitro H+/K+-ATPase Inhibition Assay

Caption: Workflow for determining H+/K+-ATPase inhibition.

Conclusion

The in vitro evaluation of this compound's active component, omeprazole, demonstrates its potent and irreversible inhibition of the H+/K+-ATPase enzyme. This inhibitory action is critically dependent on an acid-catalyzed activation step, highlighting the elegance of its targeted mechanism. The sodium bicarbonate in this compound's formulation is essential for protecting omeprazole from gastric acid, ensuring its bioavailability for systemic absorption and subsequent action at the parietal cell. The experimental protocols and data presented in this guide provide a framework for the continued research and development of proton pump inhibitors and related therapeutic agents.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. This compound – Proton Pump Inhibitor for Treatment of Heartburn - Clinical Trials Arena [clinicaltrialsarena.com]

- 3. Challenges of Correlating pH Change with Relief of Clinical Symptoms in Gastro Esophageal Reflux Disease: A Phase III, Randomized Study of this compound versus Losec - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Acid activation of omeprazole in isolated gastric vesicles, oxyntic cells, and gastric glands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacology of Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. pi.bauschhealth.com [pi.bauschhealth.com]

- 10. Inhibition of gastric H,K-ATPase activity and gastric epithelial cell IL-8 secretion by the pyrrolizine derivative ML 3000 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ajpp.in [ajpp.in]

An In-depth Technical Guide to the Molecular Structure and Chemical Properties of Zegerid® Components

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zegerid® is a combination pharmaceutical product containing a proton pump inhibitor and a buffering agent. This guide provides a detailed examination of the molecular structure, chemical properties, and mechanisms of action of its core components. The information is intended for a technical audience in the fields of pharmaceutical research, drug development, and medicinal chemistry. All quantitative data is presented in structured tables, and detailed experimental protocols for key analytical methods are provided. Visualizations of signaling pathways and experimental workflows are included to facilitate a deeper understanding of the material.

Core Active Components

This compound® is formulated with two active ingredients: omeprazole, a proton pump inhibitor that reduces gastric acid secretion, and sodium bicarbonate, an antacid that protects omeprazole from acid degradation and provides immediate acid neutralization.

Omeprazole

Omeprazole is a substituted benzimidazole that effectively suppresses gastric acid secretion by irreversibly inhibiting the H+/K+-ATPase (proton pump) in gastric parietal cells.[1][2]

The chemical formula for omeprazole is C17H19N3O3S, and its molecular weight is 345.42 g/mol . Chemically, it is known as 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole. Omeprazole is a white to off-white crystalline powder that decomposes at approximately 155°C.[2]

| Property | Value | Reference |

| Chemical Formula | C17H19N3O3S | - |

| Molecular Weight | 345.42 g/mol | - |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | ~155°C (with decomposition) | [2] |

| pKa1 (Pyridine) | ~7.1 | - |

| pKa2 (Benzimidazole) | ~14.7 | - |

Omeprazole is a prodrug that, upon entering the acidic environment of the parietal cell canaliculus, undergoes an acid-catalyzed conversion to its active form, a sulfenamide. This active metabolite then forms a covalent disulfide bond with cysteine residues on the extracellular domain of the H+/K+-ATPase.[1] This irreversible binding inactivates the proton pump, thereby inhibiting the final step of gastric acid secretion.[1][2]

Sodium Bicarbonate

Sodium bicarbonate (NaHCO₃) is a weak base that serves a dual purpose in the this compound® formulation. It acts as an antacid to provide rapid, temporary relief from heartburn and indigestion by neutralizing existing stomach acid.[3] Crucially, it also raises the intragastric pH, which protects the acid-labile omeprazole from degradation in the stomach, allowing for its subsequent absorption in the small intestine.[4]

Sodium bicarbonate is a white crystalline solid with a molecular formula of NaHCO₃ and a molar mass of 84.01 g/mol . It is soluble in water and creates a mildly alkaline solution.

| Property | Value | Reference |

| Chemical Formula | NaHCO₃ | - |

| Molar Mass | 84.01 g/mol | - |

| Appearance | White crystalline powder | - |

| pH (1% aqueous solution) | ~8.3 | - |

| Decomposition Temperature | Begins to decompose at >50°C | - |

Sodium bicarbonate reacts with hydrochloric acid (HCl) in the stomach in a classic acid-base neutralization reaction. This reaction produces sodium chloride (NaCl), water (H₂O), and carbon dioxide (CO₂), thereby increasing the gastric pH.

Reaction: NaHCO₃ + HCl → NaCl + H₂O + CO₂

Inactive Components

The inactive ingredients in this compound® formulations (capsules and powder for oral suspension) play critical roles in the stability, delivery, and palatability of the drug product.

| Inactive Ingredient | Formulation | Function |

| Xylitol | Powder for Oral Suspension | Sweetener, bulking agent |

| Sucrose | Powder for Oral Suspension | Sweetener, bulking agent |

| Sucralose | Powder for Oral Suspension | Artificial sweetener |

| Xanthan Gum | Powder for Oral Suspension | Suspending agent, thickener |

| Flavorings | Powder for Oral Suspension | Palatability enhancer |

| Croscarmellose Sodium | Capsules | Superdisintegrant |

| Sodium Stearyl Fumarate | Capsules | Lubricant |

Experimental Protocols

Quantification of Omeprazole by High-Performance Liquid Chromatography (HPLC)

This method is used for the quantitative determination of omeprazole in pharmaceutical dosage forms.[5]

1. Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) system with a UV-VIS detector.

-

Reversed-phase C18 column (e.g., Novapak C18, 250 x 4.6 mm, 5µm).[5]

2. Reagents and Materials:

-

Acetonitrile (HPLC grade)

-

Potassium dihydrogen orthophosphate

-

Dipotassium hydrogen phosphate

-

Sodium hydroxide (0.1 N)

-

Water (HPLC grade)

-

Omeprazole reference standard

3. Chromatographic Conditions:

-

Mobile Phase: A mixture of phosphate buffer (pH 7.4) and acetonitrile in a 60:40 v/v ratio. The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.[5]

-

Flow Rate: 1.0 mL/min[5]

-

Detection Wavelength: 302 nm[5]

-

Injection Volume: 20 µL

4. Preparation of Solutions:

-

Phosphate Buffer (pH 7.4): Accurately weigh and dissolve 2.72 g of potassium dihydrogen orthophosphate and 0.525 g of dipotassium hydrogen phosphate in 1000 mL of water. Adjust the pH to 7.4 if necessary.[5]

-

Standard Stock Solution: Accurately weigh 40 mg of omeprazole reference standard and transfer to a 100 mL volumetric flask. Add 30 mL of 0.1 N NaOH and sonicate to dissolve. Make up the volume to 100 mL with 0.1 N NaOH.[5]

-

Working Standard Solution: Dilute the standard stock solution with the mobile phase to obtain a final concentration of 40 µg/mL.[5]

-

Sample Preparation (from capsules): Weigh the contents of 20 capsules and calculate the average weight. Take a quantity of the powder equivalent to 100 mg of omeprazole and transfer it to a 250 mL volumetric flask. Add 150 mL of 0.1 N NaOH and sonicate for 15 minutes. Make up the volume with 0.1 N NaOH. Centrifuge a portion of this solution and then dilute with the mobile phase to a final concentration of 40 µg/mL.[5]

5. Procedure:

-

Inject the blank (mobile phase) to ensure no interfering peaks are present.

-

Inject the working standard solution and record the peak area.

-

Inject the sample solution and record the peak area.

-

Calculate the concentration of omeprazole in the sample by comparing the peak areas of the sample and the standard.

References

- 1. What is the mechanism of Omeprazole? [synapse.patsnap.com]

- 2. Clinical pharmacology of omeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery and development of proton pump inhibitors - Wikipedia [en.wikipedia.org]

- 4. Proton Pump Inhibitors (PPI) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. banglajol.info [banglajol.info]

Zegerid's Impact on Intracellular pH: A Technical Guide for In Vitro Models

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Zegerid, a combination of the proton pump inhibitor (PPI) omeprazole and the alkalinizing agent sodium bicarbonate, is primarily designed to reduce gastric acid secretion. While its effects on systemic pH are well-characterized, its direct impact on intracellular pH (pHi) in in vitro models is less documented for the combined formulation. This technical guide synthesizes the available scientific literature on the individual components of this compound—omeprazole and sodium bicarbonate—to provide a comprehensive overview of their potential effects on pHi in cellular models. The guide details the mechanistic actions, presents available quantitative data, outlines experimental protocols for pHi measurement, and visualizes relevant cellular pathways and workflows. It is important to note that the majority of the presented data is derived from studies on the individual components, and the synergistic or combined effects of this compound on pHi in in vitro settings warrant further investigation.

Core Mechanisms of Action on Intracellular pH

The impact of this compound on intracellular pH can be attributed to the distinct mechanisms of its two active components:

-

Omeprazole: As a proton pump inhibitor, omeprazole irreversibly blocks the H+/K+-ATPase in gastric parietal cells.[1] However, in other cell types, it is also known to inhibit vacuolar-type H+-ATPase (V-ATPase).[2][3] V-ATPases are crucial for acidifying intracellular compartments like lysosomes and are also found on the plasma membrane of some cells, where they contribute to the regulation of intracellular and extracellular pH.[3][4][5] By inhibiting V-ATPase, omeprazole can disrupt proton efflux, leading to alterations in pHi.[6] The direction of this change—acidification or alkalinization—appears to be cell-type dependent.

-

Sodium Bicarbonate: Sodium bicarbonate is a weak base that can influence intracellular pH. Its effect is highly dependent on the buffering system of the extracellular environment. In a bicarbonate-based buffering system, it tends to increase pHi.[7][8] Conversely, in non-bicarbonate buffers, it can lead to a paradoxical intracellular acidification due to the rapid diffusion of CO2 into the cell.[7][8][9]

Quantitative Data on Intracellular pH Modulation

The following tables summarize the available quantitative data from in vitro studies on the effects of omeprazole and sodium bicarbonate on intracellular pH. It is critical to note the specific cell types and experimental conditions, as these significantly influence the observed outcomes.

Table 1: Effect of Omeprazole on Intracellular pH in Cancer Cell Lines

| Cell Line | Concentration of Omeprazole | Incubation Time | Observed Effect on Intracellular pH | Reference |

| Chemoresistant Ovarian Cancer (HeyA8-MDR) | 20 mg/mL | Not Specified | Significant Decrease | [6] |

| Chemosensitive Ovarian Cancer (HeyA8) | 20 mg/mL | Not Specified | No Significant Change | [6] |

Table 2: Effect of Sodium Bicarbonate on Intracellular pH in Hepatocytes

| Cell Type | Concentration of Sodium Bicarbonate | Buffering System | Observation Period | Observed Effect on Intracellular pH | Reference |

| Isolated Rat Hepatocytes | 45 mM (acute load) | Bicarbonate (BBS) | 90 seconds | Marked Increase | [7][8] |

| Isolated Rat Hepatocytes | 45 mM (acute load) | Non-bicarbonate (NBBS) | 90 seconds | Rapid Cytoplasmic Acidification | [7][8] |

Experimental Protocols for Intracellular pH Measurement

The most common method for measuring intracellular pH in in vitro models involves the use of pH-sensitive fluorescent dyes, such as 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein (BCECF). The acetoxymethyl ester form of the dye (BCECF-AM) is cell-permeable. Once inside the cell, intracellular esterases cleave the AM group, trapping the fluorescent probe in the cytoplasm. The fluorescence intensity of BCECF is pH-dependent and can be measured using a fluorescence microscope or a plate reader.

Detailed Protocol for pHi Measurement using BCECF-AM:

-

Cell Preparation:

-

Plate cells in a suitable culture vessel (e.g., 96-well black-walled, clear-bottom plates) and culture overnight to allow for adherence. The seeding density should be optimized for the specific cell line.

-

-

Dye Loading:

-

Prepare a stock solution of BCECF-AM in anhydrous DMSO.

-

Dilute the BCECF-AM stock solution in a serum-free medium or a suitable buffer (e.g., Hanks' Balanced Salt Solution - HBSS) to the desired final concentration (typically 1-5 µM).

-

Remove the culture medium from the cells and wash once with the loading buffer.

-

Add the BCECF-AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.

-

-

Washing:

-

After incubation, remove the dye-loading solution and wash the cells two to three times with the assay buffer to remove any extracellular dye.

-

-

Treatment with this compound Components:

-

Prepare stock solutions of omeprazole and sodium bicarbonate in the appropriate vehicle.

-

Add the test compounds (omeprazole, sodium bicarbonate, or a combination) at the desired final concentrations to the cells in the assay buffer. Include appropriate vehicle controls.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity at two excitation wavelengths (e.g., 490 nm for the pH-sensitive wavelength and 440 nm for the pH-insensitive, isosbestic point) and a single emission wavelength (e.g., 535 nm).

-

Record the fluorescence at baseline (before adding the compound) and at various time points after compound addition.

-

-

Calibration:

-

To convert the fluorescence ratio (F490/F440) to absolute pHi values, a calibration curve must be generated at the end of each experiment.

-

This is typically achieved by treating the cells with a K+/H+ ionophore, such as nigericin, in buffers of known pH containing high potassium concentrations to equilibrate the intracellular and extracellular pH.

-

Measure the fluorescence ratio at each known pH value to construct the calibration curve.

-

-

Data Analysis:

-

Calculate the ratio of the fluorescence intensities (e.g., 490 nm / 440 nm) for each well at each time point.

-

Use the calibration curve to convert the fluorescence ratios to intracellular pH values.

-

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key mechanisms and experimental procedures discussed in this guide.

Caption: Mechanism of Action of this compound Components on Intracellular pH.

Caption: Experimental Workflow for In Vitro Intracellular pH Measurement.

Caption: Potential Downstream Signaling Pathways Affected by Omeprazole.

Conclusion and Future Directions

The available evidence strongly suggests that the components of this compound, omeprazole and sodium bicarbonate, can independently modulate intracellular pH in in vitro models. Omeprazole's effect is primarily mediated through the inhibition of V-ATPase, leading to cell-type-specific changes in pHi and influencing downstream signaling pathways implicated in cancer progression and drug resistance.[10][11] The impact of sodium bicarbonate is highly context-dependent, particularly on the composition of the cell culture medium.

A significant gap in the literature is the lack of studies investigating the combined effect of omeprazole and sodium bicarbonate on intracellular pH in in vitro models. Future research should focus on:

-

Directly testing the this compound formulation in various cell lines to understand the synergistic or additive effects of its components on pHi.

-

Conducting detailed dose-response and time-course studies to provide comprehensive quantitative data.

-

Elucidating the downstream signaling consequences of this compound-induced pHi changes to better understand its potential off-target effects and therapeutic applications beyond gastric acid suppression.

This technical guide provides a foundational understanding for researchers and drug development professionals interested in the cellular effects of this compound. The provided protocols and visualized pathways offer a starting point for designing and interpreting experiments aimed at further unraveling the intricate relationship between this compound and intracellular pH regulation.

References

- 1. ClinPGx [clinpgx.org]

- 2. The impact of tumour pH on cancer progression: strategies for clinical intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The curious case of vacuolar ATPase: regulation of signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The H+-ATPase (V-ATPase): from proton pump to signaling complex in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Effect of sodium bicarbonate on intracellular pH under different buffering conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Bicarbonate therapy and intracellular acidosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of proton pump inhibitors on reversing multidrug resistance via downregulating V-ATPases/PI3K/Akt/mTOR/HIF-1α signaling pathway through TSC1/2 complex and Rheb in human gastric adenocarcinoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Omeprazole suppresses aggressive cancer growth and metastasis in mice through promoting Snail degradation - PMC [pmc.ncbi.nlm.nih.gov]

Initial studies on the off-target effects of immediate-release omeprazole

An In-depth Technical Guide on the Initial Studies of Off-Target Effects of Immediate-Release Omeprazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Omeprazole is a widely prescribed proton pump inhibitor (PPI) that effectively treats acid-related gastrointestinal disorders by irreversibly inhibiting the H+/K+-ATPase pump in gastric parietal cells.[1][2][3] The immediate-release (IR) formulation of omeprazole, which includes sodium bicarbonate as a buffering agent, was developed to offer a more rapid onset of action compared to the traditional delayed-release, enteric-coated formulations.[4][5][6] This formulation allows for faster absorption and a quicker reduction in gastric acidity.[5][6] While the on-target efficacy of omeprazole is well-established, a growing body of research is investigating its off-target effects—actions on molecular targets other than the gastric proton pump.[3][7] These unintended interactions can lead to a range of physiological consequences, some of which are clinically significant. This guide provides a comprehensive overview of the initial studies on the off-target effects of omeprazole, with a focus on quantitative data, experimental methodologies, and the underlying molecular pathways.

Pharmacokinetics of Immediate-Release Omeprazole

The primary advantage of immediate-release omeprazole is its rapid absorption and onset of action. The sodium bicarbonate component neutralizes gastric acid, protecting the acid-labile omeprazole from degradation and allowing it to be quickly absorbed from the small intestine.[5][6][8]

| Pharmacokinetic Parameter | Immediate-Release Omeprazole (40 mg) | Delayed-Release Omeprazole (40 mg) | Reference(s) |

| Time to Peak Plasma Concentration (tmax) | Significantly shorter | Longer | [6] |

| Mean Peak Plasma Concentration (Cmax) | Higher | Lower | [6] |

| Area Under the Curve (AUC) | Similar | Similar | [8][9] |

| Onset of Gastric Acid Suppression | Within 30 minutes | No measurable effect within 30 minutes | [6] |

Off-Target Effects of Omeprazole

While many studies on the long-term effects of omeprazole do not specify the formulation, the findings are considered relevant to the immediate-release version as the active molecule is identical. The off-target effects are believed to arise from interactions with non-canonical proteins and broader physiological changes resulting from profound acid suppression.[7][10]

Renal Effects: Chronic and Acute Kidney Disease

Several studies have suggested an association between long-term PPI use and an increased risk of kidney disease.[11][12][13] The proposed mechanisms include oxidative stress, renal tubular cell death, and acute interstitial nephritis, an immune-mediated inflammatory response.[11][14]

Quantitative Data on Renal Effects

| Study Type | Finding | Quantitative Measure | Reference(s) |

| Cohort Study | Increased risk of chronic kidney disease (CKD) progression in omeprazole users vs. non-users. | Hazard Ratio (HR): 7.34 (95% CI: 3.94–13.71) | [13] |

| FDA Post-Marketing Data Analysis | Increased reporting of CKD in PPI users vs. histamine-2 receptor antagonist (H2RA) users. | Reporting Odds Ratio: 28.4 (95% CI: 12.7-63.5) | |

| FDA Post-Marketing Data Analysis | Increased reporting of end-stage renal disease (ESRD) in PPI users vs. H2RA users. | Reporting Odds Ratio: 35.5 (95% CI: 5.0-250) | [11] |

| Retrospective Cohort Study | Increased risk of newly diagnosed CKD in PPI users vs. never-users. | Odds Ratio (OR): 1.41 (95% CI: 1.34-1.48) | |

| Retrospective Study | Increased risk of Acute Kidney Injury (AKI) in PPI users. | Risk occurred in less than 1% of users in the study. | [12] |

Logical Pathway: Proposed Mechanism of Omeprazole-Induced Renal Injury

Caption: Proposed mechanisms leading to renal injury from long-term omeprazole use.

Neurological Effects: Dementia Risk

The potential association between long-term PPI use and dementia has been a subject of debate, with some studies suggesting an increased risk, particularly with prolonged use.[15][16][17][18] Proposed mechanisms include interference with vitamin B12 absorption and potential effects on the formation of beta-amyloid protein.[15]

Quantitative Data on Dementia Risk

| Study Type | Finding | Quantitative Measure | Reference(s) |

| Neurology Journal Study | Increased risk of dementia with PPI use for >4.4 years. | Hazard Ratio (HR): 1.33 (33% higher risk) | [18] |

| German Observational Study | Positive association between PPI use and any dementia. | Risk Ratio: ~1.4 | [19] |

| Asian Prospective Cohort Study | Association between PPI use and dementia. | Adjusted Hazard Ratio (aHR): 1.22 (95% CI: 1.05-1.42) | [19] |

Logical Pathway: Hypothesized Link Between Omeprazole and Dementia

Caption: Hypothesized pathways linking long-term omeprazole use to dementia risk.

Musculoskeletal Effects: Bone Fracture Risk

Long-term use of PPIs has been associated with an increased risk of bone fractures, particularly of the hip, spine, and wrist.[1][20][21][22] The leading hypothesis is that profound acid suppression impairs the absorption of essential minerals like calcium and magnesium, which are crucial for bone health.[23]

Quantitative Data on Fracture Risk

| Study Type | Finding | Quantitative Measure | Reference(s) |

| Retrospective Study (Postmenopausal Women) | Increased fracture risk with PPI use ≥1 year. | Adjusted Odds Ratio (aOR): 2.07 (95% CI: 1.13-3.77) | [20] |

| Study in Men | Elevated hip fracture risk with recent omeprazole use. | Adjusted Odds Ratio (aOR): 1.22 (95% CI: 1.02-1.47) | [20] |

| Meta-Analysis | Increased risk of hip, spine, and overall fractures with PPI use. | General increased risk noted. | [22] |

Logical Pathway: Omeprazole's Effect on Bone Health

Caption: Proposed mechanism for increased bone fracture risk with omeprazole use.

Gastrointestinal Effects: Alterations in Gut Microbiome

The acidic environment of the stomach is a key barrier against ingested pathogens.[24] By reducing stomach acid, omeprazole can alter the composition of the gut microbiome, leading to decreased bacterial diversity and an increased risk of enteric infections, such as those caused by Clostridium difficile.[25][26][27][28]

Quantitative Data on Gut Microbiome Effects

| Study Type | Finding | Quantitative Measure | Reference(s) |

| Meta-Analysis | Increased incidence of Clostridium difficile-associated diarrhea in PPI users. | 65% increase in incidence. | [27] |

| Microbiome Study | PPI use is associated with profound changes in the gut microbiome. | 20% of identified bacteria showed significant deviation. | [27] |

| Clinical Study (4-week omeprazole treatment) | Caused considerable changes in stool culture results. | Higher dose (20mg twice daily) tended to decrease microflora diversity. | [25] |

Experimental Protocol: Gut Microbiome Analysis

-

Sample Collection: Fecal samples are collected from PPI users and non-user control groups.

-

DNA Extraction: Bacterial DNA is extracted from the fecal samples using standardized kits.

-

16S rRNA Gene Sequencing: The V3-V4 or other variable regions of the 16S rRNA gene are amplified by PCR and sequenced using a high-throughput sequencing platform (e.g., Illumina MiSeq).

-

Bioinformatic Analysis:

-

Sequences are processed to remove low-quality reads and chimeras.

-

Operational Taxonomic Units (OTUs) are clustered based on sequence similarity (e.g., 97%).

-

Taxonomic assignment is performed by comparing OTU sequences to a reference database (e.g., Greengenes, SILVA).

-

Alpha diversity (richness and evenness within a sample) and beta diversity (differences in composition between samples) are calculated.

-

-

Statistical Analysis: Statistical tests are used to identify significant differences in microbial taxa and diversity between PPI users and controls.

Oncological Effects: Cancer Risk